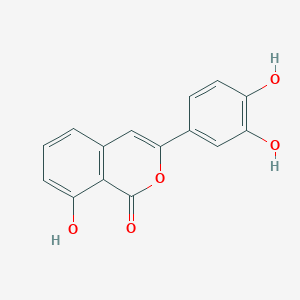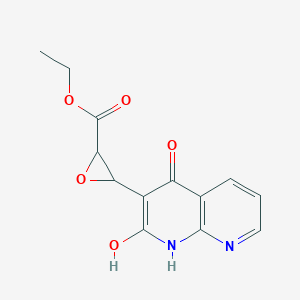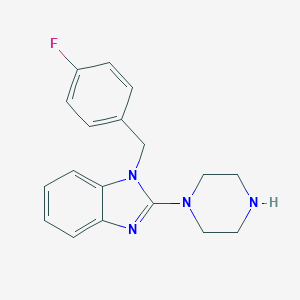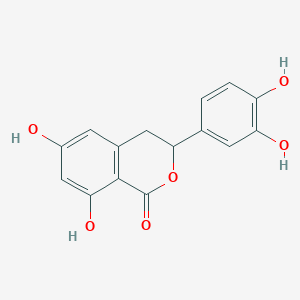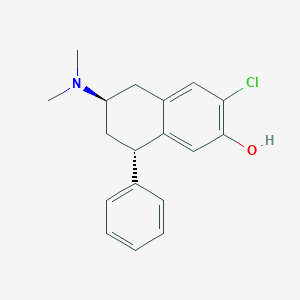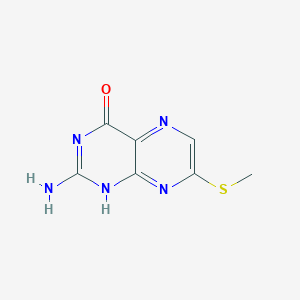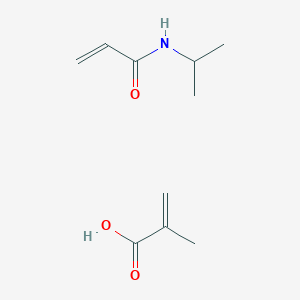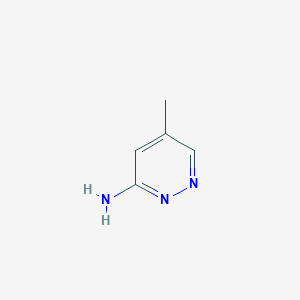![molecular formula C10H18O B115863 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane CAS No. 152562-89-5](/img/structure/B115863.png)
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that is commonly referred to as tetrahydrocannabinol (THC). THC is the primary psychoactive component of marijuana and is responsible for the euphoric effects associated with its use. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. Research has shown that 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy.
Mechanism Of Action
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane binds to cannabinoid receptors in the brain and nervous system, which leads to the release of neurotransmitters such as dopamine and serotonin. This results in the euphoric effects associated with its use.
Biochemical And Physiological Effects
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been shown to affect memory, attention, and cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its psychoactive effects, which can complicate the interpretation of results.
Future Directions
There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research. One area of research is the development of new synthetic cannabinoids that have similar therapeutic effects to 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane but with fewer psychoactive effects. Another area of research is the investigation of the potential role of the endocannabinoid system in the development of various diseases, such as cancer and Alzheimer's disease. Additionally, there is a need for further research into the long-term effects of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane use on cognitive function and mental health.
Conclusion
In conclusion, 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It has analgesic, anti-inflammatory, and antiemetic effects and has potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research, including the development of new synthetic cannabinoids and the investigation of the potential role of the endocannabinoid system in the development of various diseases.
Synthesis Methods
The synthesis of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane involves the extraction of the compound from the marijuana plant. The plant material is typically dried and ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or hexane, and heated to extract the 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane. The resulting solution is then filtered and concentrated to yield a pure form of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane.
properties
CAS RN |
152562-89-5 |
|---|---|
Product Name |
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-4-9(3,6-10)7-11-10/h8H,4-7H2,1-3H3 |
InChI Key |
GUNQMDRPDFBMSV-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C1)(CO2)C |
Canonical SMILES |
CC(C)C12CCC(C1)(CO2)C |
synonyms |
2-Oxabicyclo[2.2.1]heptane,4-methyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
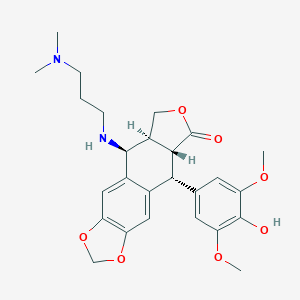
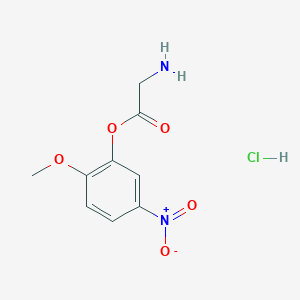
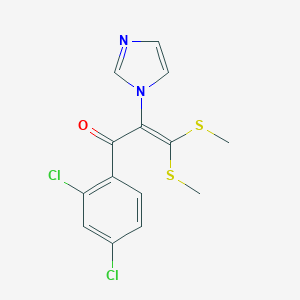
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
